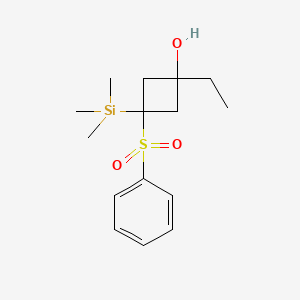
3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol is a complex organic compound featuring a cyclobutane ring substituted with benzenesulfonyl, ethyl, and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides to form substituted cyclobutanes. The reaction conditions often include the use of a palladium catalyst and a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or remove the trimethylsilyl group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanones, while reduction can produce cyclobutanes with different substituents.
Applications De Recherche Scientifique
3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, while the trimethylsilyl group can stabilize intermediates in chemical reactions. The cyclobutane ring provides a rigid framework that can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzenesulfonyl)-1-phenyl-3-(trimethylsilyl)cyclobutan-1-ol: Similar structure but with a phenyl group instead of an ethyl group.
3-(Benzenesulfonyl)-1-(2-phenylethyl)-3-(trimethylsilyl)cyclobutan-1-ol: Contains a 2-phenylethyl group instead of an ethyl group.
Uniqueness
The uniqueness of 3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol lies in its specific combination of substituents, which can influence its reactivity and interactions with other molecules. The presence of the ethyl group, as opposed to a phenyl or 2-phenylethyl group, can affect the compound’s steric and electronic properties, leading to different chemical behaviors and applications.
Propriétés
Numéro CAS |
88068-14-8 |
|---|---|
Formule moléculaire |
C15H24O3SSi |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)-1-ethyl-3-trimethylsilylcyclobutan-1-ol |
InChI |
InChI=1S/C15H24O3SSi/c1-5-14(16)11-15(12-14,20(2,3)4)19(17,18)13-9-7-6-8-10-13/h6-10,16H,5,11-12H2,1-4H3 |
Clé InChI |
JSARDVRHGGKOGB-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(C1)([Si](C)(C)C)S(=O)(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


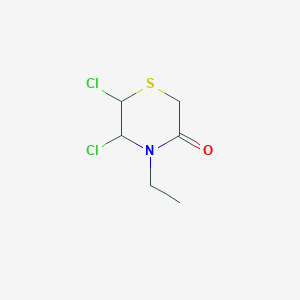

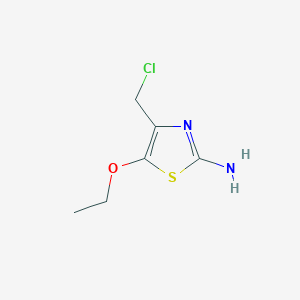
![3-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14391239.png)
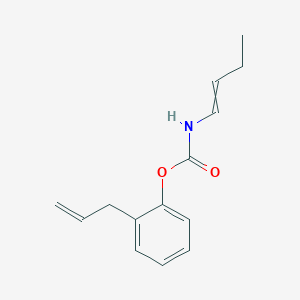
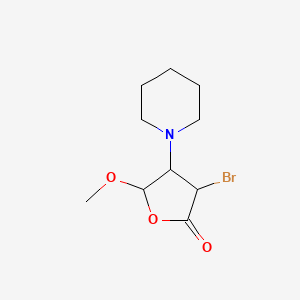
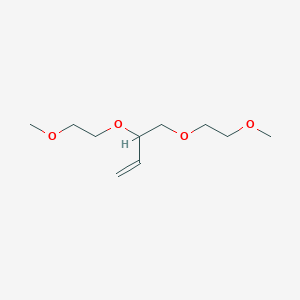
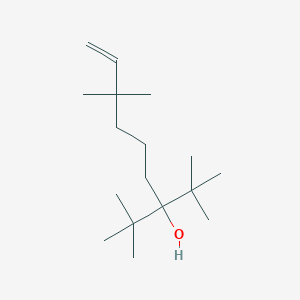
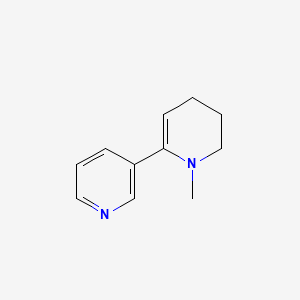
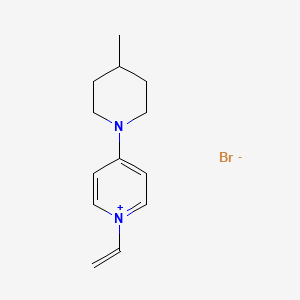

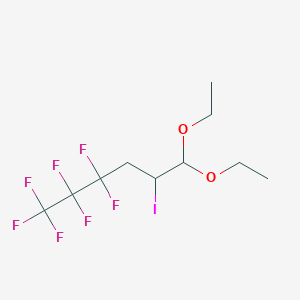

![N-[(4-Butylphenyl)methyl]-N'-(2,4-dichlorophenyl)-N-heptylurea](/img/structure/B14391296.png)
